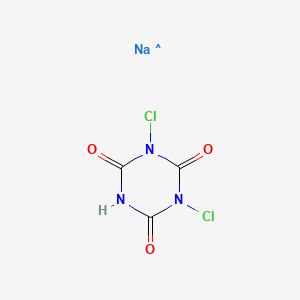

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt, also known as sodium dichloroisocyanurate, is a chemical compound widely used as a disinfectant and cleansing agent. It is a colorless, water-soluble solid produced by the reaction of cyanuric acid with chlorine. This compound is known for its effectiveness in sterilizing drinking water, swimming pools, and various surfaces, making it a valuable tool in public health and sanitation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt is synthesized by chlorinating cyanuric acid. The reaction involves the following steps:

- Cyanuric acid is treated with chlorine gas.

- The reaction produces sodium dichlorocyanuric acid and hydrochloric acid as by-products.

Industrial Production Methods: In industrial settings, the production of sodium dichlorocyanuric acid involves the pyrolysis of urea to produce crude cyanuric acid, which is then purified by digestion with acids such as hydrochloric, nitric, or sulfuric acid. The purified cyanuric acid is then chlorinated to produce sodium dichlorocyanuric acid .

Analyse Des Réactions Chimiques

Types of Reactions: 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt undergoes several types of chemical reactions, including:

Oxidation: It acts as an oxidizing agent, reacting with water to form chlorine gas.

Substitution: It can participate in substitution reactions, particularly in the presence of transition metal salts.

Common Reagents and Conditions:

Oxidation: Reacts with water to release chlorine gas.

Substitution: Reacts with dilute solutions of copper (II) sulfate to produce sodium copper dichlorocyanurate.

Major Products Formed:

Oxidation: Chlorine gas.

Substitution: Sodium copper dichlorocyanurate.

Applications De Recherche Scientifique

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent for N-monochlorination and dehydrochlorination of amino esters.

Biology: Employed in the synthesis of antimicrobial polyurethane additives to control biofilm.

Medicine: Utilized as an emergency disinfectant in drinking water.

Industry: Widely used as a cleansing agent and in water purification.

Mécanisme D'action

The mechanism of action of sodium dichlorocyanuric acid involves its role as an oxidizing agent. When dissolved in water, it releases chlorine gas, which acts as a disinfectant by oxidizing and destroying the cell walls of microorganisms. This process effectively kills bacteria, viruses, and other pathogens, making it a powerful disinfectant .

Comparaison Avec Des Composés Similaires

- Potassium dichlorocyanurate

- Calcium dichlorocyanurate

- Lithium dichlorocyanurate

- Barium dichlorocyanurate

Comparison: 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt is unique due to its high solubility in water and its effectiveness as a slow-release source of chlorine. Compared to other similar compounds, it provides a relatively constant rate of chlorine release, making it more efficient for long-term disinfection purposes .

Propriétés

Formule moléculaire |

C3HCl2N3NaO3 |

|---|---|

Poids moléculaire |

220.95 g/mol |

InChI |

InChI=1S/C3HCl2N3O3.Na/c4-7-1(9)6-2(10)8(5)3(7)11;/h(H,6,9,10); |

Clé InChI |

UNWRHVZXVVTASG-UHFFFAOYSA-N |

SMILES canonique |

C1(=O)NC(=O)N(C(=O)N1Cl)Cl.[Na] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B8796346.png)

![7-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B8796391.png)

![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8796396.png)